N-(1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide
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Description
N-(1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is a useful research compound. Its molecular formula is C18H24N4O2S and its molecular weight is 360.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, are key components to functional molecules used in a variety of applications, including pharmaceuticals .
Mode of Action
Imidazole derivatives have been reported to have a broad range of chemical and biological properties . They are utilized in a diverse range of applications, including pharmaceuticals and agrochemicals .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
Imidazole derivatives are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The synthesis of imidazole derivatives has been reported to be influenced by reaction conditions .
Properties
IUPAC Name |
N-[1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-13(23)20-16(8-10-25-2)18(24)21-9-7-14(11-21)22-12-19-15-5-3-4-6-17(15)22/h3-6,12,14,16H,7-11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLWEMLUOASBKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)N1CCC(C1)N2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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